what are the physical properties of tetrabutylammonium tetrabutylborate
what are the physical properties of tetrabutylammonium tetrabutylborate
An In-depth Technical Guide to the Physical Properties of Tetrabutylammonium Tetrabutylborate
Introduction: Unveiling a Unique Electrolyte
Tetrabutylammonium tetrabutylborate, often abbreviated as [Bu₄N][BBu₄], represents a fascinating class of ionic compounds known as "large-ion" or "Floppy" salts. Comprising a tetrabutylammonium cation and a tetrabutylborate anion, its structure is characterized by large, symmetric, and non-coordinating ions. These features bestow upon it a unique set of physical properties that make it an invaluable tool in specialized fields of chemical research. While not a mainstream pharmaceutical ingredient, its utility as a model compound in thermodynamic studies of ion solvation and as a high-performance supporting electrolyte in non-aqueous electrochemistry provides critical insights relevant to understanding ion behavior in complex systems.
This guide provides a comprehensive overview of the core physical properties of tetrabutylammonium tetrabutylborate, grounded in experimental data and authoritative literature. We will delve into its molecular structure, physicochemical characteristics, and spectroscopic signature, offering not just data, but the causal reasoning behind its behavior and the experimental methodologies required for its synthesis and validation.
Section 1: Molecular and Structural Properties
The fundamental identity and spatial arrangement of a molecule dictate its macroscopic properties. For [Bu₄N][BBu₄], its large size and symmetrical charge distribution are paramount.
Chemical Identity and Composition
The compound consists of two distinct ionic components: the tetrabutylammonium cation ([Bu₄N]⁺) and the tetrabutylborate anion ([BBu₄]⁻).[1]
| Property | Value | Source |
| IUPAC Name | tetrabutylazanium;tetrabutylboranuide | [1] |
| CAS Number | 23231-91-6 | [1][2] |
| Molecular Formula | C₃₂H₇₂BN | [1][2] |
| Molecular Weight | 481.7 g/mol | [1] |
| Exact Mass | 481.5757815 Da | [1] |
Crystal Structure Analysis
X-ray crystallography provides the definitive spatial arrangement of the ions in the solid state. Studies by Stilinović and Kaitner reveal a highly ordered structure.[1]
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Crystal System: Tetragonal
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Space Group: I 41/a :2
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Unit Cell Dimensions: a = 18.9089 Å, c = 10.5803 Å
-
Volume: 3782.9 ų
Expert Insight: The tetragonal crystal system and the specific space group indicate a high degree of symmetry in how the large, bulky ions pack together. The large unit cell volume is a direct consequence of the significant size of the constituent ions. This inefficient packing contributes to its solubility in organic solvents and its relatively low melting point compared to inorganic salts. The structure consists of discrete [Bu₄N]⁺ cations and [BBu₄]⁻ anions, with electrostatic forces being the primary interaction. The long butyl chains will exhibit significant van der Waals interactions, influencing the overall lattice energy.
Section 2: Physicochemical Properties
The physical state, melting behavior, and solubility of [Bu₄N][BBu₄] are critical parameters for its practical application in any experimental setting.
| Property | Value | Remarks | Source |
| Appearance | White crystalline solid | Expected morphology for a pure ionic compound. | [3] |
| Melting Point | 106–113 °C | Literature values vary, with highly purified samples melting at 112.5–113 °C. Lower ranges (106-109 °C) may indicate impurities.[2] | [2] |
| Solubility | Low in Water | Precipitates from aqueous solutions during synthesis. | |
| Soluble in Organic Solvents | Expected to be soluble in solvents like acetonitrile, methanol, and dichloromethane, similar to other tetrabutylammonium salts.[4] | [4] |
The Criticality of the Melting Point
The melting point is a primary indicator of purity for crystalline solids. For [Bu₄N][BBu₄], literature reports a notable range.[2] Early syntheses were often plagued by persistent tetrabutylammonium salt impurities that were difficult to remove by simple recrystallization. The sharper, higher melting point of 112.5–113 °C was achieved only after rigorous purification by flash chromatography.
Trustworthiness Principle: When utilizing this compound, researchers should consider a melting point below 112 °C as a potential indicator of impurities. Verifying the melting point against a highly pure standard is a crucial self-validating step in any experimental protocol involving this salt.
Section 3: A Guide to Spectroscopic Characterization
Confirming the identity and purity of [Bu₄N][BBu₄] requires a multi-faceted spectroscopic approach. While a complete public database spectrum for the combined salt is scarce, we can predict the expected features based on the known spectra of its components and related structures.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the vibrations of the numerous C-H bonds in the butyl chains.
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~2870–2960 cm⁻¹: Strong, sharp peaks corresponding to the symmetric and asymmetric C-H stretching of the CH₂, and CH₃ groups.
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~1465 cm⁻¹: A distinct peak for CH₂ scissoring vibrations.
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~1380 cm⁻¹: A peak for CH₃ symmetric bending. The B-C bond vibrations of the anion are expected in the lower frequency region of the spectrum. The overall spectrum will closely resemble that of other tetrabutylammonium salts like TBABr or TBAI.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure and purity.
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¹H NMR: The proton spectrum will show overlapping multiplets characteristic of the butyl chains.
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A triplet around 0.9 ppm (the terminal CH₃ groups).
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A multiplet around 1.3-1.6 ppm (the two internal CH₂ groups).
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A triplet around 3.0-3.2 ppm (the CH₂ group adjacent to the nitrogen in the cation).
-
Signals for the CH₂ groups on the anion will be further upfield. The key to confirming purity is the precise integration of these regions and the absence of any extraneous signals (e.g., from residual solvents or other alkyl groups).[7][8]
-
-
¹³C NMR: The carbon spectrum provides clearer resolution of the individual carbon atoms.
-
Four distinct signals are expected for the butyl chain on the cation. PubChem data for the [Bu₄N]⁺ cation shows peaks at approximately 13.6, 19.6, 23.9, and 58.4 ppm.[9]
-
Four corresponding signals are expected for the butyl groups on the borate anion, likely shifted due to the different central atom.
-
-
¹¹B NMR: This is a definitive test for the borate anion. A single, broad resonance is expected, characteristic of a tetracoordinate boron atom. Its chemical shift will confirm the [BR₄]⁻ structure.
Section 4: Experimental Protocols
The synthesis and purification of [Bu₄N][BBu₄] require careful execution to ensure high purity, as highlighted by the challenges documented in the literature.
High-Yield Synthesis and Purification Workflow
This protocol is adapted from the robust method developed by Arnett et al.[10]
Step 1: Preparation of Lithium Tetrabutylborate.
-
In an inert atmosphere (e.g., argon or nitrogen), dissolve tributylborane in an appropriate anhydrous solvent like THF.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of n-butyllithium in hexanes.
-
Causality: This is a standard nucleophilic addition reaction where the butyl anion from n-BuLi attacks the electrophilic boron center of tributylborane, forming the lithium tetrabutylborate salt. The inert atmosphere and anhydrous conditions are critical as organolithium reagents react vigorously with water and oxygen.
Step 2: Precipitation of the Product.
-
Prepare a separate aqueous solution of tetrabutylammonium bromide ([Bu₄N]Br).
-
Slowly add the lithium tetrabutylborate solution from Step 1 to the aqueous [Bu₄N]Br solution with vigorous stirring.
-
A white precipitate of tetrabutylammonium tetrabutylborate will form immediately.
-
Causality: This is a salt metathesis reaction. [Bu₄N][BBu₄] has very low solubility in water due to its large, nonpolar nature, causing it to precipitate out of the aqueous solution, driving the reaction to completion.
Step 3: Isolation and Initial Wash.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with copious amounts of deionized water to remove the soluble byproducts (LiBr).
Step 4: Definitive Purification via Flash Chromatography.
-
Dissolve the crude product in a minimal amount of a nonpolar solvent.
-
Perform flash chromatography on a silica gel column.
-
Elute with a solvent system (e.g., acetone/petroleum ether mixtures) that allows the less polar [Bu₄N][BBu₄] to elute first, separating it from more polar residual starting materials or byproducts.
-
Causality: This step is essential for achieving the highest purity. Simple recrystallization is often insufficient to remove co-precipitated tetrabutylammonium salts with small anions. The difference in polarity between the large [BBu₄]⁻ anion and smaller, more polar anions allows for effective separation on silica gel.
Step 5: Final Recrystallization and Validation.
-
Recrystallize the purified product from a suitable solvent (e.g., acetone).
-
Dry the final product under vacuum.
-
Confirm purity via melting point analysis (target: 112.5–113 °C) and NMR spectroscopy.
Caption: Synthesis and Purification Workflow for [Bu₄N][BBu₄].
Section 5: The Link Between Physical Properties and Applications
The unique physical characteristics of [Bu₄N][BBu₄] are directly responsible for its utility in specific scientific domains.
Supporting Electrolyte in Electrochemistry
Tetrabutylammonium salts are mainstays in non-aqueous electrochemistry.[11] Their large ionic radii and the delocalized charge on the central nitrogen atom result in weak ion-pairing and high ionic mobility in organic solvents. This ensures high conductivity of the electrolyte solution.[11][12] Furthermore, the aliphatic C-H bonds are electrochemically robust, meaning they are not easily oxidized or reduced. This stability results in a wide electrochemical potential window, allowing researchers to study redox processes at extreme potentials without interference from the electrolyte itself.[12][13]
Model Compound for Thermodynamic Studies
The salt's symmetry, large size, and the "buried" nature of the central charges on the N⁺ and B⁻ atoms make it an almost ideal "non-coordinating" salt. It is used extensively in studies of the thermodynamics of ion solvation. By measuring properties like heats of solution in various solvents, researchers can probe the fundamental interactions between ions and solvent molecules without strong, specific coordination effects that would be present with smaller ions like Li⁺ or Cl⁻.
Caption: Relationship between physical properties and applications.
Section 6: Safety and Handling
As a laboratory chemical, proper handling of tetrabutylammonium tetrabutylborate is essential.
-
GHS Hazards: The compound is classified as an irritant.[1][14]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Recommended Handling:
-
Work in a well-ventilated area or a fume hood to avoid inhaling dust.[15]
-
Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Avoid contact with skin and eyes. In case of contact, flush the affected area with plenty of water.[14][15]
-
Store in a cool, dry place in a tightly sealed container.[17]
-
Conclusion
Tetrabutylammonium tetrabutylborate is more than just a chemical compound; it is a precisely designed tool for scientific inquiry. Its physical properties—a moderately low melting point, solubility in organic media, and most importantly, its large, symmetric, and non-coordinating ionic nature—are directly responsible for its value. Understanding these properties and the rigorous experimental protocols required to ensure its purity is paramount for any researcher intending to leverage its unique characteristics in the fields of electrochemistry, thermodynamics, or materials science.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16028, Tetrabutylammonium. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11123692, Tetrabutylammonium tetrabutylborate. Retrieved from [Link].
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Uvarov, N. F., & Ponomareva, V. G. (2019). Thermal Properties and Ionic Conductivity of Tetra-n-Butylammonium Perchlorate. MDPI. Retrieved from [Link].
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Wikipedia (n.d.). Tetrabutylammonium bromide. Retrieved from [Link].
- Arnett, E. M., et al. (1990). A Facile High-Yield Synthesis and Purification of Tetrabutylammonium Tetrabutylborate. The Journal of Organic Chemistry. (Sci-Hub proxy link).
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Roy, M. N., & Roy, R. (2010). Electrical Conductances of Tetrabutylammonium Bromide, Sodium Tetraphenylborate, and Sodium Bromide in Methanol (1) + Water (2) Mixtures. ResearchGate. Retrieved from [Link].
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Angene Chemical (n.d.). Tetrabutylammonium tetrabutylborate Safety Data Sheet. Retrieved from [Link].
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ResearchGate (n.d.). The IR spectra of DES (a), tetrabutylammonium bromide (b) and octanoic acid (c). Retrieved from [Link].
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Arnett, E. M., et al. (1990). A Facile High-Yield Synthesis and Purification of Tetrabutylammonium Tetrabutylborate. ACS Publications. Retrieved from [Link].
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Carl ROTH (n.d.). Safety Data Sheet: Tetrabutylammonium bromide. Retrieved from [Link].
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The Royal Society of Chemistry (n.d.). Supporting Information For Tetra-n-Butylammonium Bromide (TBAB)-Initiated Carbonylation-Peroxidation. Retrieved from [Link].
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NIST (n.d.). Tetra-n-butylammonium iodide. NIST Chemistry WebBook. Retrieved from [Link].
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Cole-Parmer (n.d.). Material Safety Data Sheet - Tetrabutylammonium Bromide, 99%. Retrieved from [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). TBAB: Enabling Advancements in Ionic Liquids and Electrochemistry. Retrieved from [Link].
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